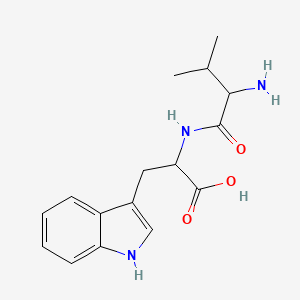

H-Val-trp-OH

Description

Significance of Dipeptides in Biochemical and Biological Systems

Dipeptides, consisting of two amino acids linked by a single peptide bond, are the simplest form of peptides. numberanalytics.com Despite their simple structure, they are of profound importance in biochemistry and biology. numberanalytics.com They serve as fundamental building blocks for larger proteins and are involved in a multitude of physiological processes. numberanalytics.com The biological roles of dipeptides are diverse, including acting as neurotransmitters or neuromodulators, participating in cell signaling, and exhibiting antioxidant properties. numberanalytics.com

Certain dipeptides have demonstrated specific physiological functions, such as buffering intracellular pH and inhibiting oxidative reactions. taylorandfrancis.comnih.gov Their low molecular weight and structural simplicity make them attractive subjects for research, allowing for the establishment of clearer correlations between structural parameters and biological activity. numberanalytics.com This has led to their use as tools in biochemical research to study protein structure and function, and as foundational structures in the development of peptide-based therapeutics, including enzyme inhibitors. numberanalytics.com Furthermore, their distinct physiological properties, which can differ from those of their constituent amino acids, are a key reason for the growing interest in their potential applications in nutrition and medicine. nih.gov

Historical Context of Valine-Tryptophan Academic Research

The scientific journey of H-Val-Trp-OH is rooted in the independent discovery of its constituent amino acids, valine and tryptophan, at the turn of the 20th century.

Valine (Val) was first isolated from the milk protein casein in 1901 by the German chemist Hermann Emil Fischer. britannica.comnumberanalytics.combiologyonline.comwikipedia.org It is classified as an essential, non-polar, branched-chain amino acid (BCAA) and is crucial for protein synthesis, muscle metabolism, and tissue repair. numberanalytics.com

Tryptophan (Trp) was also first isolated from casein in 1901 by British biochemist Sir Frederick Gowland Hopkins and his colleague Sydney W. Cole. ebsco.comnih.govacs.orgbris.ac.uk Hopkins later demonstrated its essential role in animal life, a discovery that contributed to the broader understanding of vitamins and essential amino acids. bris.ac.uk Tryptophan is the least abundant amino acid and serves as a precursor for the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.govacs.org

For much of the 20th century, research on valine and tryptophan proceeded along separate paths, focusing on their individual roles in nutrition and metabolism. It was later, with advancements in food science and proteomics, that the significance of peptides containing these amino acids came into focus. A pivotal point in the academic research of the Val-Trp dipeptide was its identification in various food protein hydrolysates, such as those from Antarctic krill. Subsequent studies revealed its potential as a selective and competitive inhibitor of the angiotensin-converting enzyme (ACE), a key enzyme in blood pressure regulation. This discovery shifted the research focus towards the specific biological activities of the Val-Trp sequence itself, rather than just its role as a component of larger proteins.

Current Research Landscape and Key Academic Questions for this compound

The current research landscape for this compound is vibrant and multidisciplinary, focusing primarily on its potential therapeutic applications. A major area of investigation is its antihypertensive effect. nih.gov Studies have identified Val-Trp as an angiotensin-converting enzyme (ACE) inhibitory peptide. nih.gov Recent research has delved deeper into its mechanism of action, suggesting it exerts its antihypertensive effects not only through ACE inhibition but also by activating the eNOS/NO/cGMP signaling pathway, which promotes vascular relaxation. nih.gov Molecular docking and isothermal titration calorimetry have been employed to understand the binding interaction between Val-Trp and ACE, revealing that the binding is a spontaneous process involving hydrogen bonding and hydrophobic effects. nih.gov

Another significant research direction involves the use of computational chemistry to analyze the dipeptide's structural and electronic properties. ajol.inforesearchgate.net Techniques like molecular mechanics (MM) and density functional theory (DFT) are used to investigate its conformational profiles (both folded and extended structures), energy parameters, and electronic properties. ajol.inforesearchgate.net These theoretical studies are crucial for understanding how the molecule's three-dimensional structure relates to its biological activity and for designing new, more potent derivatives. ajol.info

Beyond its cardiovascular effects, emerging research points to other potential biological activities. Studies on dipeptides with N-terminal tryptophan, including tryptophan-valine, have shown memory-improving effects in animal models. A synthetic tripeptide containing the Val-Trp sequence has also been investigated for its neuroprotective potential. mdpi.com Additionally, the presence of both tryptophan and valine residues suggests potential antioxidant activity, as these amino acids are known to contribute to the radical scavenging properties of peptides. jst.go.jpnih.govnih.gov

This expanding body of work raises several key academic questions that are likely to drive future research:

What is the full, detailed molecular mechanism behind this compound's antihypertensive effect beyond ACE inhibition?

Can the neuroprotective and cognitive-enhancing potentials of this compound be confirmed and what are the underlying pathways?

How does the specific sequence (Val-Trp vs. Trp-Val) influence its biological activity and stability?

What is the full spectrum of the antioxidant capabilities of this compound, and how does it compare to other natural antioxidants?

Can computational models accurately predict the biological activity of modified Val-Trp derivatives for the development of novel therapeutics?

Interactive Data Table 1: Physicochemical Properties of this compound

This table summarizes the key computed physicochemical properties of this compound. nih.gov

| Property | Value |

| Molecular Formula | C16H21N3O3 |

| Molecular Weight | 303.36 g/mol |

| IUPAC Name | 2-[(2-amino-3-methylbutanoyl)amino]-3-(1H-indol-3-yl)propanoic acid |

| Monoisotopic Mass | 303.15829154 Da |

| XLogP3 | -1.2 |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 6 |

| Topological Polar Surface Area | 108 Ų |

| Heavy Atom Count | 22 |

Interactive Data Table 2: Summary of Key Research Findings on this compound

This table outlines the principal biological activities of this compound as reported in academic literature.

| Research Area | Finding | Research Model |

| Antihypertensive Activity | Functions as an Angiotensin-Converting Enzyme (ACE) inhibitor. nih.gov | In vitro enzyme assays, in vivo spontaneously hypertensive rats |

| Mechanism of Action | Exerts antihypertensive effects via the eNOS/NO/cGMP signaling pathway, leading to vascular relaxation. nih.gov | Ang I-induced HUVEC model |

| ACE Binding Mechanism | Binding to ACE is a spontaneous process driven by enthalpy and entropy, involving hydrogen bonding and hydrophobic effects. nih.gov | Isothermal titration calorimetry, molecular docking |

| Structural Analysis | Exists in two main conformations: folded and extended. The folded structure is stabilized by interactions between the side chains. ajol.inforesearchgate.net | Molecular mechanics (MM) and Density Functional Theory (DFT) calculations |

| Neuroprotection (as part of a tripeptide) | A synthetic snake-venom-based tripeptide (Glu-Val-Trp) showed potential in restoring axonal connectivity in models of neurodegeneration. mdpi.com | Cellular models |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H21N3O3 |

|---|---|

Molecular Weight |

303.36 g/mol |

IUPAC Name |

2-[(2-amino-3-methylbutanoyl)amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C16H21N3O3/c1-9(2)14(17)15(20)19-13(16(21)22)7-10-8-18-12-6-4-3-5-11(10)12/h3-6,8-9,13-14,18H,7,17H2,1-2H3,(H,19,20)(H,21,22) |

InChI Key |

LZDNBBYBDGBADK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |

Origin of Product |

United States |

Theoretical and Computational Investigations of H Val Trp Oh

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing H-Val-Trp-OH. ajol.infonih.gov These methods are well-suited for medium-sized biological molecules, providing a good balance between computational cost and accuracy. researchgate.net Studies have typically utilized the B3LYP functional with basis sets such as 6-31+G(d,p) and 6-311++G(d,p) to optimize molecular geometries and calculate various properties. ajol.infonih.gov

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

DFT calculations have revealed that this compound can exist in two primary low-energy conformations: an extended form and a more stable, folded form. ajol.inforesearchgate.net The geometry of the molecule is first explored using molecular mechanics to identify stable structures, which are then fully optimized using DFT. ajol.inforesearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on the molecular surface and identifying potential sites for electrophilic and nucleophilic attack. ajol.inforesearchgate.net For this compound, MEP analysis shows distinct regions of positive, negative, and neutral potential. ajol.info

In both the extended and folded conformations, the negative potential (red regions) is concentrated around the oxygen atoms of the carboxyl group, indicating these are the most likely sites for electrophilic attack. ajol.inforesearchgate.net The positive potential (blue regions) is located around the hydrogen atoms of the amino and amide groups, marking them as sites for nucleophilic attack. The analysis reveals that the folding of the peptide chain leads to a redistribution of these potential regions, which is linked to the interactions between electropositive and electronegative parts of the molecule. ajol.info

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. ajol.info

For this compound, the frontier orbital densities are distributed similarly in both extended and folded structures. researchgate.net The HOMO is primarily located on the indole (B1671886) ring of the tryptophan residue, while the LUMO is centered on the valine residue. ajol.info The HOMO-LUMO transition, therefore, implies a transfer of electron density from the tryptophan side chain to the valine residue and the C-terminal carboxyl group. researchgate.net Both conformations exhibit a large energy gap, which signifies high kinetic stability and low chemical reactivity. ajol.info

| Conformation | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Extended | -5.755 | -0.875 | 4.880 |

| Folded | -5.713 | -0.763 | 4.950 |

Data sourced from Rahimzade and Akverdieva (2023). ajol.info

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization and conjugative interactions within a molecule. researchgate.netnih.gov By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the energetic importance of hyperconjugative interactions that lead to stabilization. uni-muenchen.de For peptide structures, this analysis can reveal charge transfers between lone pairs of oxygen atoms and anti-bonding orbitals of adjacent bonds (e.g., π* C=O → π* C-N), which characterize the electronic delocalization in the peptide backbone. Although specific stabilization energy values for this compound are not detailed in the available literature, NBO analysis is a standard method used in conjunction with DFT to confirm the nature of bonding and intramolecular interactions in such dipeptides. nih.govuni-muenchen.deias.ac.in

Chemical Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), softness (S), and chemical potential (μ). ajol.info

Calculations for this compound show that both the extended and folded conformations are characterized by high hardness and low softness, confirming that the dipeptide is a stable molecule in both states. ajol.info The chemical potential, which is negative, indicates the molecule's stability upon capturing an electron. ajol.info

| Descriptor | Extended Conformation (eV) | Folded Conformation (eV) |

|---|---|---|

| Electronegativity (χ) | 3.315 | 3.238 |

| Hardness (η) | 2.440 | 2.475 |

| Softness (S) | 0.205 | 0.202 |

| Chemical Potential (μ) | -3.315 | -3.238 |

Data sourced from Rahimzade and Akverdieva (2023). ajol.info

Nonlinear Optical Properties (e.g., Electric Dipole Moment, Polarizability)

The nonlinear optical (NLO) properties of a molecule describe its response to an applied electric field. The electric dipole moment (μ) and polarizability (α) are key indicators of NLO activity. ajol.info

Computational studies on this compound show a significant difference in the dipole moment between the two main conformations. The folding of the peptide chain results in a substantial decrease in the dipole moment by 11.632 Debye. ajol.info This change is a direct consequence of the charge redistribution that occurs upon folding. ajol.inforesearchgate.net The polarizability, however, remains relatively similar for both structures. ajol.info

| Property | Extended Conformation | Folded Conformation |

|---|---|---|

| Dipole Moment (μ) (Debye) | 15.485 | 3.853 |

| Polarizability (α) (a.u.) | 218.47 | 214.36 |

Molecular Mechanics and Conformational Analysis

Molecular mechanics (MM) serves as a foundational tool for exploring the conformational flexibility of peptides like this compound. ajol.info These methods are instrumental in simulating the various spatial arrangements of the molecule to identify stable energy minima.

Investigation of Stable Conformations (Folded and Extended)

Computational studies reveal that this compound can exist in two primary conformational shapes: folded and extended. ajol.infonih.gov These conformations arise from the rotational possibilities around the various single bonds within the peptide backbone and its side chains. A systematic search of the conformational space, by varying the torsion angles of the main and side chains, has led to the identification of the most stable structures. nih.govrsc.org

In one such study, 108 distinct conformations were calculated, revealing that approximately 11% of these fall within a low relative energy range of up to 3 kcal/mol. rsc.org This suggests that both folded and extended backbone shapes are energetically probable for this dipeptide. nih.govrsc.org The most stable folded conformation was found to have an RR form of the backbone, where dispersion, electrostatic, and torsion interactions are optimally balanced. rsc.org In contrast, the most stable extended conformation adopts a BB backbone shape and has a slightly higher relative energy of 1.79 kcal/mol. rsc.org The energy of the dipeptide is highly sensitive to the spatial positioning of the valine and tryptophan side chains. nih.gov

Table 1: Relative Energies of Stable this compound Conformations

| Conformation | Backbone Shape | Relative Energy (kcal/mol) |

|---|---|---|

| Most Stable Folded | RR | 0.00 |

| Most Stable Extended | BB | 1.79 |

This table is generated based on data from Rahimzade and Akverdieva, 2023. rsc.org

Influence of Intramolecular Hydrogen Bonding on Conformation

Intramolecular hydrogen bonds play a crucial role in stabilizing the specific conformations of this compound. nih.govrsc.org These non-covalent interactions significantly influence the geometry of the dipeptide. rsc.org The formation of these bonds depends on the spatial arrangement of the functional groups within the molecule.

Computational analyses have identified several types of intramolecular hydrogen bonds that can form in the optimized structures of this compound:

Type I: Between the hydrogens of the α-amino group and the oxygen atom of the carbonyl group in the valine backbone. ajol.info

Type II: Between the hydrogen atom of the amide group in the tryptophan backbone and an oxygen atom of the C-terminal carboxyl group. ajol.info

Type III: Between the hydrogens of the α-amino group and an oxygen atom of the C-terminal carboxyl group. ajol.info

The formation of a salt bridge, a combination of hydrogen bonding and electrostatic interactions, is also observed, particularly in the folded structure, where the distance between the nitrogen atom of the α-amino group and the oxygen of the deprotonated carboxyl group is significantly shorter than in the extended form. nih.gov These interactions are critical for the stabilization of the folded state. nih.gov

Torsion Angle Analysis (φ, ψ, ω, χ)

The conformation of a peptide is precisely defined by a set of torsion angles (also known as dihedral angles). rsc.org The key torsion angles include:

φ (phi): Rotation around the N-Cα bond.

ψ (psi): Rotation around the Cα-C bond.

ω (omega): Rotation around the peptide bond (C-N).

χ (chi): Rotation around the bonds within the amino acid side chains.

Table 2: Optimized Torsion Angles (in degrees) for Stable Conformations of this compound

| Torsion Angle | Residue | Extended Structure | Folded Structure |

|---|---|---|---|

| φ (H2-N1-C5-C8) | Valine | -74.9 | -120.6 |

| χ1 (N1-C5-C7-C10) | Valine | 63.6 | 175.4 |

This table is generated based on data from Rahimzade and Akverdieva, 2023. ajol.info

Advanced Computational Simulations

Beyond static conformational analysis, advanced computational techniques like molecular docking and molecular dynamics (MD) simulations are employed to study the interaction of this compound with biologically relevant macromolecules. nih.gov These methods are crucial for understanding its potential as an antihypertensive agent by inhibiting key enzymes in the renin-angiotensin system (RAS). nih.govajol.info

Molecular Docking Studies with Target Biomolecules (e.g., Angiotensin-Converting Enzyme, Angiotensin II Receptor Type 1, Renin)

Molecular docking is a computational method used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor, such as an enzyme or a receptor protein. nih.govcabidigitallibrary.org Recent studies have investigated the interactions of this compound with three critical targets in blood pressure regulation: Angiotensin-Converting Enzyme (ACE), Angiotensin II Receptor Type 1 (AT1R), and Renin. nih.gov

The results of these docking studies indicate that this compound can effectively bind to the active sites of these biomolecules. nih.govrsc.org The binding is driven by a combination of hydrogen bonds, electrostatic interactions, and hydrophobic interactions. rsc.orgresearchgate.net For ACE, it has been shown that tryptophan-containing dipeptides like Val-Trp are selective and competitive inhibitors, particularly for the C-domain of the enzyme, which plays a major role in blood pressure regulation. ajol.info Molecular docking has revealed that this compound attaches to the active pocket of ACE, which can prevent the natural substrate from binding. rsc.org

Table 3: Molecular Docking Results of this compound with Target Biomolecules

| Target Biomolecule | Key Interacting Residues (Example) | Type of Interactions |

|---|---|---|

| Angiotensin-Converting Enzyme (ACE) | Not explicitly detailed in the provided search results | Hydrogen bonds, electrostatic interactions, hydrophobic interactions |

| Angiotensin II Receptor Type 1 (AT1R) | Not explicitly detailed in the provided search results | Not explicitly detailed in the provided search results |

| Renin | Not explicitly detailed in the provided search results | Hydrogen bonds, hydrophobic interactions |

This table is generated based on information from Bicak et al., 2023 and Chen et al. nih.govrsc.org

Molecular Dynamics (MD) Simulations of this compound-Biomolecule Complexes

To further investigate the stability and dynamics of the interaction between this compound and its target, Molecular Dynamics (MD) simulations are performed. nih.gov MD simulations provide a time-resolved view of the complex's behavior, offering insights that static docking cannot.

A 50-nanosecond (ns) MD simulation was conducted on the this compound-ACE complex, which was identified as having the best binding affinity in docking studies. nih.gov Such simulations can confirm the stability of the binding pose predicted by docking and reveal the flexibility of both the ligand and the receptor's active site upon binding. nih.govnih.gov The analysis of the MD trajectory can include calculations of root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the persistence of intermolecular hydrogen bonds over time. nih.gov These simulations provide a more dynamic and realistic model of the inhibition mechanism. nih.gov

Table of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | L-Valyl-L-tryptophan |

| Valine | (2S)-2-amino-3-methylbutanoic acid |

| Tryptophan | (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid |

| Angiotensin-Converting Enzyme | Peptidyl-dipeptidase A |

| Angiotensin II Receptor Type 1 | AT1R |

| Renin | Angiotensinogenase |

Synthetic Methodologies and Chemical Modifications of H Val Trp Oh

Peptide Synthesis Strategies

Chemical synthesis provides a robust and versatile platform for producing H-Val-Trp-OH. Solid-phase peptide synthesis (SPPS) is the predominant method, allowing for controlled, stepwise assembly of the dipeptide.

Solid-phase peptide synthesis (SPPS) is a highly efficient method for the chemical synthesis of peptides, including the dipeptide this compound. bas.bgrsc.org The process involves building the peptide chain sequentially while one end is attached to an insoluble solid support, or resin. This approach simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing after each step. unpatti.ac.idresearchgate.net

For the synthesis of this compound, which has a free carboxyl group (C-terminus), a resin that allows for cleavage under conditions that leave the final peptide intact is chosen. A common choice is the 2-chlorotrityl chloride (2-Cl-Trt-Cl) resin, which is sensitive to mildly acidic conditions, thus preserving acid-labile protecting groups on the amino acid side chains during cleavage. bas.bgbeilstein-journals.org

The synthesis protocol begins with the attachment of the C-terminal amino acid, in this case, a protected tryptophan derivative (e.g., Fmoc-Trp(Boc)-OH), to the resin. The synthesis then proceeds in cycles of deprotection and coupling:

Deprotection: The temporary protecting group on the α-amino group of the resin-bound tryptophan, typically the fluorenylmethyloxycarbonyl (Fmoc) group, is removed. This is usually achieved by treatment with a base, such as a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). sigmaaldrich.comknepublishing.com

Coupling: The next amino acid, a protected valine derivative (e.g., Fmoc-Val-OH), is activated and added to the resin. The activated carboxylic acid of valine reacts with the newly freed amino group of tryptophan, forming a peptide bond. unpatti.ac.id

Cleavage: Once the dipeptide chain is assembled, it is cleaved from the solid support. Simultaneously, the permanent protecting groups on the amino acid side chains (like the Boc group on tryptophan's indole (B1671886) ring) are removed. This is typically done using a strong acid cocktail, often containing trifluoroacetic acid (TFA) and scavenger reagents to prevent side reactions. rsc.orgthermofisher.com

Microwave-assisted SPPS can be employed to accelerate the synthesis by reducing reaction times for both the coupling and deprotection steps. bas.bgresearchgate.net

The success of SPPS relies heavily on the strategic use of protecting groups and the efficiency of coupling reagents. rsc.org Protecting groups are essential to prevent unwanted side reactions by temporarily masking reactive functional groups on the amino acids. iris-biotech.de

Protective Groups: An orthogonal protection strategy is standard, most commonly the Fmoc/tBu approach. iris-biotech.de

α-Amino Group Protection: The Fmoc (9-fluorenylmethyloxycarbonyl) group is used for temporary protection of the N-terminus. It is stable to acidic conditions used for final cleavage but is easily removed by a base like piperidine. iris-biotech.deub.edu

Side Chain Protection: Permanent protecting groups are used for reactive side chains and are removed during the final cleavage step. For this compound, the indole ring of tryptophan is susceptible to modification during acid-mediated cleavage. To prevent this, the tert-butyloxycarbonyl (Boc) group is often used to protect the indole nitrogen (Fmoc-Trp(Boc)-OH). sigmaaldrich.comthermofisher.comacs.org Valine's side chain is non-reactive and typically does not require protection. thermofisher.com

C-Terminal Protection: The C-terminal carboxyl group is protected by anchoring it to the solid-phase resin, such as a 2-chlorotrityl chloride resin. bas.bgbeilstein-journals.org

Coupling Reagents: Coupling reagents are used to activate the carboxylic acid of the incoming amino acid to facilitate the formation of the amide (peptide) bond. Various reagents are available, often used in combination with additives that can enhance reaction speed and suppress racemization. rsc.org

Interactive Table: Common Coupling Reagents in SPPS

| Coupling Reagent | Full Name | Additive(s) | Key Features |

| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HOBt, DIPEA | A common and effective uronium/aminium salt coupling reagent. rsc.orgunpatti.ac.id |

| TBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate | DIPEA | Similar to HBTU, widely used in automated peptide synthesis. bas.bg |

| DIC | N,N'-diisopropylcarbodiimide | Oxyma Pure, HOBt | A carbodiimide-based reagent; when used with Oxyma Pure, it is effective and helps dissolve reactants. rsc.org |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA | A highly reactive phosphonium (B103445) salt-based reagent, often used for difficult couplings. rsc.org |

Enzymatic Synthesis and Biocatalytic Routes

Enzymatic methods offer a green alternative to chemical synthesis, providing high stereoselectivity under mild reaction conditions. Enzymes from biosynthetic pathways can be harnessed or engineered to produce dipeptides and their analogues.

Enzymes involved in amino acid biosynthesis are powerful biocatalysts for creating natural and unnatural amino acids. Tryptophan synthase, a key enzyme in the tryptophan biosynthesis pathway, is particularly notable. rsc.org It naturally catalyzes the synthesis of L-tryptophan from indole and L-serine. rsc.org This capability can be exploited for the production of tryptophan analogues. For instance, by supplying modified indole precursors, tryptophan synthase can generate a variety of substituted L-tryptophans (e.g., halo-tryptophans), which can then serve as building blocks for synthesizing dipeptide analogues. rsc.orgacs.org

While tryptophan synthase itself does not form peptide bonds, other enzymes such as proteases or aminoacyl-tRNA synthetases can be used in a chemo-enzymatic or fully enzymatic process. google.com For example, a process could involve the enzymatic synthesis of a tryptophan analogue by tryptophan synthase, followed by a protease-catalyzed peptide bond formation between the analogue and valine. Some proteases, typically involved in peptide hydrolysis, can be manipulated to run in reverse to form peptide bonds under specific conditions, such as in organic solvents or aqueous-organic mixtures to decrease water activity. google.com Furthermore, prenyltransferases from the dimethylallyl tryptophan synthase (DMATS) superfamily can selectively modify tryptophan-containing cyclic dipeptides, demonstrating the potential of enzymes to create complex dipeptide analogues. mdpi.comnih.gov

Directed evolution is a powerful protein engineering technique that mimics natural evolution in a laboratory setting to create enzymes with novel or enhanced properties. sigmaaldrich.comnih.gov This method is particularly valuable when a natural enzyme lacks the desired activity, stability, or specificity for a particular synthetic application, such as the synthesis of a specific dipeptide analogue. mpg.de

The process of directed evolution involves two key steps:

Generation of Genetic Diversity: A library of mutant genes is created from the gene of a parent enzyme. This is typically achieved through methods like error-prone PCR (epPCR), which introduces random mutations throughout the gene, or saturation mutagenesis, which targets specific amino acid positions for mutation. nih.govmpg.de

Screening or Selection: The resulting library of enzyme variants is expressed in a host organism (like E. coli) and screened to identify mutants that exhibit the desired function. mpg.de For dipeptide synthesis, this would involve testing each variant for its ability to catalyze the formation of the target this compound analogue. High-throughput screening methods are essential to test the thousands or millions of variants generated. mdpi.com

Through iterative rounds of mutation and selection, enzymes can be evolved to accept unnatural substrates, catalyze new reactions, or function under non-natural conditions, making directed evolution a key strategy for developing bespoke biocatalysts for the synthesis of unique dipeptide analogues. sigmaaldrich.comeuropa.eu

Chemical Derivatization for Research Probes

The chemical modification of this compound is essential for creating research probes that can be used to study its interactions, localization, and metabolic fate in biological systems. Derivatization typically targets the N-terminal amino group, the C-terminal carboxyl group, or the indole side chain of the tryptophan residue.

The unique indole ring of tryptophan is a common target for modification due to its distinct chemical reactivity. researchgate.net For example, sulfenylation can selectively modify the tryptophan residue, allowing for the attachment of other functional molecules. researchgate.net

For analytical purposes, derivatization is often used to enhance detection by chromatography and mass spectrometry.

Fluorescent Labeling: Reagents can be used to attach a fluorescent tag to the N-terminal amine, enabling sensitive detection in bioimaging or HPLC analysis.

Mass Spectrometry Probes: Specific probes can be attached to the peptide to aid in structural and configurational analysis. For instance, a pair of mass-tagged chiral probes can be reacted with the peptide's constituent amino acids after hydrolysis to determine their absolute configuration (L or D) by mass spectrometry. acs.org

Pre-column Derivatization: For quantitative analysis of the amino acids within the dipeptide, reagents like phenyl isothiocyanate (PITC) or 3-Aminopyridyl-N-hydroxysuccinimidyl Carbamate (APDS) can be used. fujifilm.comfujifilm.com These reagents react with the amino groups to form derivatives that are easily separated and detected with high sensitivity by reverse-phase HPLC or LC/MS. fujifilm.com

Interactive Table: Derivatization Reagents for Amino Acid and Peptide Analysis

| Reagent | Abbreviation | Target Functional Group | Purpose of Derivatization |

| Phenyl isothiocyanate | PITC | Primary and secondary amines | Forms PTC-amino acids for sensitive UV detection in HPLC. fujifilm.com |

| 3-Aminopyridyl-N-hydroxysuccinimidyl Carbamate | APDS | Primary and secondary amines | Increases ionization efficiency for highly sensitive LC/MS analysis. fujifilm.com |

| 4-fluorophenyl 3-nitro-2-pyridinesulfenate | Npys-OPh(pF) | Tryptophan indole ring | Selective sulfenylation for chemical modification and probe attachment. researchgate.net |

| Mass-tagged chiral benzylicaldehyde probes | N/A | Primary amines | Determination of amino acid absolute configuration by mass spectrometry. acs.org |

Functionalization of this compound for Specific Interaction Studies

The dipeptide this compound serves as a valuable scaffold for chemical modification, particularly aimed at elucidating and modulating its interactions with biological targets. The tryptophan residue, with its large, aromatic indole side chain, is the primary site for functionalization. These modifications are designed to probe the nature of binding pockets, enhance affinity, and introduce new properties for specific interaction studies. Methodologies range from modifying the indole ring to altering the peptide backbone, enabling a detailed exploration of structure-activity relationships (SAR).

The rationale for modifying the tryptophan residue lies in its significant role in various non-covalent interactions, including hydrophobic, π-π stacking, cation-π, and hydrogen bonding. iris-biotech.deplos.org By systematically altering the electronic and steric properties of the indole ring, researchers can dissect the contribution of each type of interaction to the binding affinity and specificity of the dipeptide.

One powerful strategy is the introduction of electron-withdrawing or electron-donating groups onto the indole ring. For instance, the addition of strongly electronegative atoms like fluorine can decrease the electron density of the aromatic system, which in turn modulates cation-π and other electrostatic interactions. iris-biotech.deacs.org This approach has been widely used to study protein-ligand binding. acs.org Conversely, other modifications can introduce new functionalities, such as metal-chelating sites, fluorescent probes, or reactive groups for covalent labeling of a target protein.

Late-stage functionalization (LSF) techniques are particularly powerful, allowing for the direct modification of the fully formed peptide. acs.org This contrasts with strategies that rely on the synthesis of a non-canonical amino acid from the ground up, followed by its incorporation into the peptide sequence via solid-phase peptide synthesis (SPPS). acs.orgub.edu Metal-catalyzed C-H activation is a key LSF method that enables the direct arylation or alkynylation of the tryptophan indole ring within a peptide sequence. nih.govresearchgate.net

The following tables summarize key research findings on the functionalization of tryptophan residues in peptides, which are directly applicable to the modification of this compound for interaction studies.

Table 1: Indole Ring Functionalization Strategies for Interaction Probes

| Modification Type | Reagents/Method | Purpose of Functionalization | Research Context/Example | Citation |

|---|---|---|---|---|

| Fluorination | Synthesis of fluorinated Trp analogs for SPPS | To modulate the electrostatic potential of the indole ring and probe the strength of cation-π interactions. | Progressive fluorination of Trp residues to quantify their contribution to protein-ligand binding energy. | iris-biotech.deacs.org |

| Arylation | Palladium-catalyzed C-H activation (e.g., Pd(OAc)₂) | To introduce steric bulk and new π-stacking surfaces, enhancing or altering binding specificity. | C-H arylation of Trp residues in peptides to create constrained (stapled) structures or to probe hydrophobic pockets. | nih.govresearchgate.net |

| Trifluoromethylthiolation | Electrophilic trifluoromethylthiolating reagents (e.g., ArNHSCF₃) with acid activation (e.g., BF₃·OEt₂) | To increase local hydrophobicity and metabolic stability, potentially enhancing cell permeability and binding affinity. | Late-stage functionalization of Trp-containing peptides, including bioactive molecules like endomorphin-1. | acs.org |

| Alkynylation | Metal-catalyzed C-H functionalization | To introduce a reactive handle for "click chemistry," allowing for the attachment of fluorescent dyes, affinity tags, or other probes. | Enables the site-specific labeling of peptides and proteins for visualization or pull-down experiments. | nih.gov |

Table 2: Research Findings on Modified Tryptophan Peptides

| Peptide/Scaffold | Modification | Key Finding | Application | Citation |

|---|---|---|---|---|

| H₂N-Ala-Val-Pro-Trp-OH | Phosphoroorganic derivatives at the N-terminus | The tetrapeptide served as a high-affinity scaffold for the BIR domain of IAP proteins. Modifications were synthesized to develop small molecule IAP antagonists. | Development of antagonists for Inhibitor of Apoptosis Proteins (IAPs) for cancer therapy. | nih.gov |

| Generic Trp-containing peptides | Stapling to a Phe/Tyr residue via Pd-catalyzed C-H arylation | Created a covalent bond between Trp and another aromatic residue, constraining the peptide's conformation to enhance stability and biological activity. | Generation of new peptide architectures with improved therapeutic profiles. | researchgate.net |

| Endomorphin-1 (Tyr-Pro-Trp-Phe-NH₂) | Trifluoromethylthiolation at the Trp indole ring | The (CF₃S)Trp analog was successfully synthesized via both late-stage functionalization and SPPS, demonstrating the feasibility of introducing this hydrophobicity-enhancing group. | Improving the drug-like properties of bioactive peptides. | acs.org |

| LmrR protein | Progressive fluorination of Trp residues (e.g., 5FW, 5,6diFW) | Incorporation of fluorinated Trp analogs allowed for the quantification of the electrostatic component of drug-protein binding interactions. | Detailed study of protein-ligand interaction forces. | acs.org |

These synthetic methodologies highlight the versatility of the tryptophan residue in this compound as a platform for chemical modification. By applying these techniques, derivatives of this compound can be created to serve as tailored molecular probes, enabling a deeper understanding of their specific interactions with biological systems such as enzymes or receptors. ajol.info

Spectroscopic and Advanced Analytical Characterization of H Val Trp Oh

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy is a powerful tool for analyzing the molecular structure of peptides. By measuring the vibrational frequencies of a molecule's constituent bonds, both Fourier Transform Infrared (FT-IR) and Raman spectroscopy can provide detailed information about functional groups, secondary structure, and intermolecular interactions such as hydrogen bonding. smu.edunih.gov

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. For H-Val-Trp-OH, the FT-IR spectrum is characterized by absorption bands corresponding to the vibrations of its amide, carboxyl, amino, and side-chain groups.

Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the vibrational frequencies of this compound. ajol.inforesearchgate.net These calculations help in assigning the experimentally observed bands. Key vibrational modes include:

Amide A and B bands: Typically found around 3300 cm⁻¹ and 3100 cm⁻¹, respectively, corresponding to N-H stretching vibrations.

Amide I band: Located in the 1600-1700 cm⁻¹ region, this band is primarily due to the C=O stretching vibration of the peptide backbone and is highly sensitive to the peptide's secondary structure.

Amide II band: Found between 1500-1600 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations.

Carboxyl group vibrations: The C=O stretching of the carboxylic acid appears around 1700-1760 cm⁻¹, while the O-H stretch is a broad band in the 2500-3300 cm⁻¹ range.

Indole (B1671886) ring vibrations: The tryptophan side chain gives rise to several characteristic bands, including C-H and N-H stretching frequencies.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to the vibrations of non-polar bonds and aromatic side chains, making it well-suited for studying the tryptophan residue in this compound.

Key Raman bands for this compound include:

W3 and W7 bands: The W3 band (around 1550-1556 cm⁻¹) and the W7 doublet are characteristic of the indole ring of tryptophan. nih.gov Their frequencies and intensities are sensitive to the local environment and conformation. nih.gov

Indole N-H vibration: A peak around 885 cm⁻¹ is attributed to the N-H vibration of the tryptophan indole ring and is a known indicator of hydrogen bonding and environmental changes. acs.org

Amide I and III bands: Similar to FT-IR, the Amide I band provides structural information. The Amide III band (1200-1300 cm⁻¹) is also useful for conformational analysis.

The table below presents selected calculated vibrational frequencies for this compound, which are instrumental in interpreting experimental spectra.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| Amide A (N-H stretch) | ~3300 | N-H stretching of the peptide bond. |

| C=O Stretch (Carboxyl) | ~1740 | Carbonyl stretch of the C-terminal COOH group. |

| Amide I (C=O stretch) | ~1650 | Carbonyl stretch of the peptide backbone. |

| Amide II (N-H bend, C-N stretch) | ~1550 | Coupled vibration sensitive to conformation. |

| W3 (Indole Ring) | ~1552 | Tryptophan side-chain vibration. nih.gov |

| W7 (Indole Ring) | Doublet | Tryptophan side-chain vibration. nih.gov |

| Indole N-H Vibration | ~885 | N-H vibration of the indole ring. acs.org |

Note: The frequencies are approximate and based on theoretical calculations and data from related compounds.

The vibrational frequencies of this compound are not static; they are modulated by the peptide's local environment, particularly by the formation of hydrogen bonds. smu.edu Hydrogen bonding alters the force constant of the involved bonds, leading to predictable shifts in their vibrational frequencies.

Intramolecular Hydrogen Bonding: Computational studies have identified several possible intramolecular hydrogen bonds in this compound. ajol.info These include bonds between the α-amino group hydrogens and the carbonyl oxygen of the valine backbone, and between the amide hydrogen of the tryptophan backbone and the C-terminal carboxyl oxygen. ajol.info The formation of these H-bonds, particularly in folded conformations, leads to a redshift (lowering of frequency) of the involved N-H and C=O stretching vibrations. ias.ac.in

Intermolecular Hydrogen Bonding: When dissolved in a polar solvent like water, this compound forms intermolecular hydrogen bonds. The tryptophan indole ring can act as an H-bond donor (N-H) or acceptor. ias.ac.in The formation of an H-bond at the indole N-H group causes a noticeable shift in its corresponding vibrational band (~885 cm⁻¹ in Raman spectra), making it an effective probe of the local polarity and solvent accessibility of the tryptophan side chain. acs.org Similarly, the Amide I band is sensitive to hydration of the peptide backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. By analyzing chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), a detailed picture of the peptide's conformational preferences can be constructed.

Linear peptides like this compound are typically flexible in solution and exist as an ensemble of rapidly interconverting conformations. thieme-connect.de The observed NMR spectrum is therefore an average of these states. Computational modeling is often used to interpret these averaged data.

A full conformational analysis of this compound would involve:

Resonance Assignment: Using 2D NMR experiments like COSY and TOCSY to assign all proton signals to specific amino acid spin systems. uzh.ch

Dihedral Angle Constraints: Measuring ³J-coupling constants (e.g., ³J(HNCαH)) to constrain the backbone dihedral angle φ.

Computational studies on this compound have explored its conformational space by varying backbone (φ, ψ) and side-chain (χ) torsion angles. ajol.inforesearchgate.net These studies identified two main families of structures: extended conformations and folded conformations stabilized by intramolecular interactions. ajol.inforesearchgate.net The folded structures are more compact, bringing the N- and C-termini closer together. researchgate.net Experimental NMR data would be essential to validate these theoretical models and determine the relative populations of these conformational states in solution.

The aromatic indole ring of the tryptophan residue in this compound can participate in non-covalent interactions, particularly π-π stacking, leading to self-association of the peptide at higher concentrations. This phenomenon can be studied using NMR by monitoring chemical shifts as a function of peptide concentration. uncw.edu

The principle behind this method is that when aromatic rings stack, the protons of one ring experience the magnetic field generated by the ring currents of the other. uncw.edu This shielding effect typically causes an upfield shift (a decrease in the chemical shift value) for the protons located above or below the plane of the neighboring ring.

For this compound, a concentration-dependent NMR study would involve:

Acquiring a series of ¹H NMR spectra at varying peptide concentrations.

Plotting the chemical shifts of the tryptophan indole protons (and other nearby protons) against concentration.

Observing any significant upfield shifts, which would be strong evidence for π-π stacking and peptide association. uncw.edu

While specific experimental data for this compound is not widely published, this technique is a standard method for investigating the associative properties of aromatic-containing molecules. uncw.edumdpi.com

| Analytical Technique | Information Gained | Key Parameters / Observations |

| NMR Conformational Analysis | 3D structure, flexibility, dihedral angles | J-coupling constants, Nuclear Overhauser Effects (NOEs) |

| Concentration-Dependent NMR | Peptide self-association, π-π stacking | Changes in chemical shifts (especially of aromatic protons) with concentration. |

X-Ray Crystallography for Complex Structure Determination

X-ray crystallography is a pivotal technique for determining the three-dimensional atomic structure of molecules, including complex biological assemblies. For this compound, this method provides unparalleled insights into its binding with enzymes and the intricate network of non-covalent interactions that stabilize these complexes.

Crystallographic studies have been instrumental in understanding how this compound interacts with enzymes like thermolysin, a thermostable metalloendopeptidase. researchgate.netnih.govresearchgate.net When the inhibitor mercaptoacetyl-L-valyl-L-tryptophan is introduced to crystalline thermolysin, it undergoes hydrolysis, and the resulting product, this compound (Val-Trp), is observed bound to the enzyme's active site. researchgate.netnih.gov

The analysis reveals that Val-Trp occupies the S1'-S2' subsites of the thermolysin active site. researchgate.netnih.gov This binding mode is distinct from other dipeptides, such as L-alanyl-L-phenylalanine (Ala-Phe), which bind to the S1-S1' subsites. researchgate.netnih.gov This difference in binding location is consistent with the known substrate specificity and preferences of thermolysin. researchgate.netnih.gov The interaction of Val-Trp with the S1' and S2' positions is achieved without presenting a cleavable bond to the enzyme, which explains its role as a product inhibitor. semanticscholar.org High-resolution crystallographic refinement shows that the valyl amino group of Val-Trp is positioned 2.8 Å from the carboxylate of Glu-143, marking the first direct observation of an interaction between this crucial glutamate (B1630785) residue and the scissile nitrogen. researchgate.netnih.govresearchgate.net This finding provides direct support for the proposed catalytic mechanism of thermolysin. researchgate.netnih.gov

| Parameter | Value |

| Enzyme | Thermolysin |

| Ligand | This compound (Val-Trp) |

| Binding Site | S1'-S2' subsites |

| Key Interaction Distance (Valyl amino group to Glu-143 carboxylate) | 2.8 Å researchgate.netnih.govresearchgate.net |

| Significance | Illustrates product inhibition and supports the enzyme's catalytic mechanism. researchgate.netnih.govsemanticscholar.org |

The stability and specificity of the this compound-thermolysin complex are heavily reliant on a network of hydrogen bonds. researchgate.netnih.gov High-resolution crystallographic refinement has precisely mapped these interactions. The valyl amino group of this compound is a key participant, forming three hydrogen bonds with the enzyme and surrounding solvent molecules. researchgate.netnih.govresearchgate.net

| This compound Moiety | Interacting Partner(s) in Thermolysin/Solvent | Type of Interaction |

| Valyl amino group | Enzyme residues and solvent | Three hydrogen bonds researchgate.netnih.govresearchgate.net |

| Valyl amino group | Carboxylate of Glu-143 | Direct interaction (2.8 Å) researchgate.netnih.govresearchgate.net |

High-Resolution Chromatographic and Mass Spectrometric Techniques

A variety of high-resolution chromatographic and mass spectrometric methods are employed for the separation, identification, and quantification of this compound in different sample types.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and peptides. primescholars.commyfoodresearch.com For compounds like this compound, which contains the chromophoric and fluorophoric tryptophan residue, HPLC coupled with various detectors offers excellent sensitivity and selectivity. myfoodresearch.com

UV/DAD Detection: The tryptophan component of this compound allows for its detection using UV or Diode Array Detectors (DAD). myfoodresearch.com While many amino acids require derivatization to be UV-active, the indole ring of tryptophan provides sufficient absorbance. myfoodresearch.comsci-hub.se A direct HPLC-DAD method has been developed for the simultaneous separation and quantification of various metabolites, including tryptophan-containing compounds, in biological fluids using a reverse-phase C18 column and UV detection at 220 nm. mdpi.com

Fluorescence Detection (FLD): Fluorescence detection offers higher sensitivity for fluorescent compounds. sci-hub.se However, for quantitative analysis of tryptophan-containing peptides using common derivatization reagents like 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), fluorescence quenching of the tryptophan residue can occur. nih.gov This necessitates the use of UV detection for accurate quantification of the derivatized tryptophan-containing analyte, while other amino acids in the sample can be quantified with the more sensitive fluorescence detector. nih.gov

| HPLC Method | Detector | Derivatization | Key Considerations for this compound |

| RP-HPLC | UV/DAD | Not always necessary | The indole ring of tryptophan allows for direct UV detection. myfoodresearch.commdpi.com |

| RP-HPLC | Fluorescence (FLD) | Often used for other amino acids (e.g., FMOC-Cl) | Fluorescence of tryptophan can be quenched by derivatization agents, making UV detection preferable for this specific peptide. nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes smaller particle size columns and higher pressures to achieve faster separations and higher resolution compared to conventional HPLC. thermofisher.com This is particularly advantageous for the analysis of complex biological samples. frontiersin.org UHPLC systems, such as the Vanquish Flex with a binary pump, have been shown to provide good separation of amino acids, including tryptophan. thermofisher.com The reduced gradient delay volume of binary pumps can lead to earlier elution times compared to quaternary pump systems. thermofisher.com A rapid reversed-phase UHPLC-MS/MS method has been developed for the determination of tryptophan and its metabolites, demonstrating the speed and efficiency of this technique. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantitative analysis of molecules in complex matrices. researchgate.netnih.gov This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. For this compound, LC-MS/MS allows for precise quantification even at low concentrations.

The analysis is typically performed using multiple reaction monitoring (MRM) in positive ion mode, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored. nih.govresearchgate.net For tryptophan, a common transition monitored is m/z 205.1 → 188.1. researchgate.net LC-MS/MS methods have been validated for the quantification of natural amino acids, including valine and tryptophan, in various biological samples like plasma. nih.gov These methods demonstrate excellent linearity over a wide concentration range and high accuracy and precision. nih.govresearchgate.net For instance, a validated method for amino acids in mouse plasma showed linearity for valine and tryptophan in the range of 6.25-312.5 μM. nih.gov The development of LC-MS/MS methods capable of simultaneously quantifying numerous cyclic dipeptides has also been reported, showcasing the versatility of this technique for peptide analysis. tandfonline.com

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Tryptophan | 205.1 | 188.1, 117.7 researchgate.net | Positive ESI nih.govtandfonline.com |

| Valine | 118.1 | 72.1 | Positive ESI nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique for separating and identifying small, volatile molecules within a sample. In the context of metabolite profiling, GC-MS can be employed to detect and quantify dipeptides like this compound in various biological matrices. plos.orgmdpi.com However, due to the low volatility of peptides, a chemical derivatization step is necessary prior to analysis. researchgate.netnist.gov This process converts the non-volatile peptide into a volatile derivative suitable for gas chromatography. researchgate.net Common derivatization methods include silylation or acylation, which target the polar functional groups (amino, carboxyl, and indole N-H) of the dipeptide. nih.govcsic.es

Once derivatized, the sample is injected into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. pensoft.net The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them into a predictable pattern of smaller ions. iitd.ac.in This fragmentation pattern serves as a molecular fingerprint, allowing for the identification of the original compound by comparing the resulting mass spectrum to spectral libraries. nih.gov

For this compound, the electron ionization mass spectrum of its derivative would exhibit characteristic fragments. Key fragmentation pathways for peptides include cleavage of the peptide bond and fragmentation of the amino acid side chains. acs.orgresearchgate.net The tryptophan residue is known to produce a prominent and highly characteristic fragment ion at a mass-to-charge ratio (m/z) of 130, corresponding to the quinolinium ion formed from its indole side chain. researchgate.net Other significant fragments would arise from the valine residue and cleavage at the peptide linkage. The precise mass and relative abundance of these fragments are used for definitive identification.

Metabolomic studies utilize GC-MS to analyze the complete set of small-molecule metabolites in a biological sample, which can include amino acids and dipeptides. csic.esresearchgate.net By identifying and quantifying compounds like this compound, researchers can gain insights into metabolic pathways and identify potential biomarkers for various physiological or pathological states. plos.org

Table 1: Potential Characteristic GC-MS Fragments of Derivatized this compound Note: The exact m/z values will depend on the specific derivatization agent used (e.g., silylating agent). The fragments listed are based on the core structure.

| Postulated Fragment | Description | Common m/z (example) |

|---|---|---|

| Indolemethyl Cation | Characteristic fragment from the Tryptophan side chain. | 130 |

| Valine Iminium Ion | Fragment resulting from cleavage at the alpha-carbon of Valine. | Varies with derivatization |

| Molecular Ion (M+) | The ionized, intact derivatized dipeptide. | Varies with derivatization |

| Fragments from neutral losses | Loss of small neutral molecules like CO, H₂O from the parent ion. copernicus.org | Varies with derivatization |

Fluorescence Spectroscopy in Mechanistic and Interaction Studies

Fluorescence spectroscopy is a highly sensitive technique widely used in biochemical research. researchgate.net It is particularly valuable for studying peptides and proteins that contain the aromatic amino acid tryptophan. nih.gov Tryptophan possesses the highest quantum yield of emission among the naturally occurring amino acids and is considered the dominant intrinsic fluorophore in proteins and peptides, with a typical excitation maximum around 280-295 nm and an emission maximum near 350 nm in aqueous solutions. researchgate.netnih.govnih.gov The photophysical properties of tryptophan's indole side chain are exceptionally sensitive to the polarity of its local microenvironment, making it a powerful intrinsic probe for investigating molecular structure, dynamics, and interactions. nih.govresearchgate.net

Tryptophan Fluorescence in Protein-Peptide Interactions

The intrinsic fluorescence of the tryptophan residue in this compound can be harnessed to monitor its interactions with proteins in real-time without the need for external fluorescent labels. bmglabtech.com When the dipeptide binds to a protein, the tryptophan side chain often transitions from the polar aqueous environment to a more nonpolar, hydrophobic pocket within the protein structure. researchgate.net This change in the local environment elicits distinct and measurable changes in its fluorescence properties.

Key observable changes include:

Emission Spectrum Shift: A shift of the tryptophan emission maximum to shorter wavelengths (a "blue shift") is a hallmark of its movement into a more hydrophobic environment. researchgate.net The degree of the blue shift can provide information about the depth of the tryptophan residue's insertion into the protein. researchgate.net

Quantum Yield Enhancement: The fluorescence quantum yield (the efficiency of fluorescence emission) of tryptophan generally increases as the polarity of its environment decreases. researchgate.net Therefore, the binding of this compound to a protein is often accompanied by an increase in its fluorescence intensity. bmglabtech.com

Fluorescence Quenching: Conversely, if the tryptophan residue binds near specific amino acid side chains (such as glutamate, aspartate, or cysteine) or other quenching moieties within the protein, its fluorescence intensity may decrease. nih.gov This quenching can occur through mechanisms like electron transfer and can provide information about the proximity of the dipeptide to these specific residues. nih.gov

By titrating the protein with the dipeptide (or vice versa) and monitoring these fluorescence changes, researchers can determine binding affinities (dissociation constants) and study the kinetics of the interaction. researchgate.net

Native Fluorescence for Detection

The strong native fluorescence of the tryptophan residue allows for the direct, label-free detection and quantification of this compound. mdpi.comnih.gov This analytical approach leverages the intrinsic spectroscopic properties of the molecule, avoiding potentially disruptive and costly labeling procedures. researchgate.netnih.gov The intensity of the emitted fluorescence, when excited at a suitable wavelength (e.g., 295 nm to selectively excite tryptophan), is directly proportional to the concentration of the dipeptide, forming the basis for quantitative analysis. plos.orgiaea.org

This method is highly sensitive and can be coupled with separation techniques like high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE) for the selective determination of this compound in complex mixtures. mdpi.comnih.gov The use of a fluorescence detector in such systems provides high selectivity because few other endogenous molecules fluoresce in the same spectral region as tryptophan. mdpi.com Studies on tryptophan-containing dipeptides have characterized their fundamental photophysical properties, such as fluorescence lifetimes and quantum yields, which are essential parameters for developing accurate analytical methods. nih.gov The fluorescence decay of tryptophan in dipeptides is often multi-exponential, reflecting different conformational states of the molecule in solution. nih.govnih.gov

Table 2: Representative Photophysical Properties of Tryptophan in a Dipeptide in Aqueous Solution Data is representative of Trp-containing dipeptides like Val-Trp in an aqueous environment. nih.gov

| Parameter | Typical Value (at neutral pH) | Significance |

|---|---|---|

| Absorption Maximum (λabs) | ~280 nm | Wavelength for exciting the indole chromophore. nih.gov |

| Emission Maximum (λem) | ~355 nm | Wavelength of maximum fluorescence intensity; sensitive to environment. nih.gov |

| Quantum Yield (ΦF) | Varies (e.g., ~0.08 - 0.2) | Efficiency of fluorescence; sensitive to quenching and environment. nih.gov |

| Fluorescence Lifetime (τ) | Multi-exponential (ns range) | Time the fluorophore spends in the excited state; reflects dynamic processes. nih.govnih.gov |

Enzymatic Interactions and Mechanistic Roles of H Val Trp Oh

Interaction with Peptidases and Proteases

Peptidases and proteases are enzymes that catalyze the hydrolysis of peptide bonds. The interaction of H-Val-Trp-OH with these enzymes, particularly thermolysin, has been a subject of crystallographic and kinetic studies, providing valuable information on enzyme structure and function.

Binding to Thermolysin: Subsite Specificity and Catalytic Mechanism Support

Thermolysin, a thermostable metalloendopeptidase, preferentially cleaves peptide bonds on the N-terminal side of bulky and hydrophobic amino acid residues such as isoleucine, leucine, valine, alanine, methionine, and phenylalanine. nih.gov Crystallographic analysis of this compound (Val-Trp) bound to thermolysin has revealed that this dipeptide occupies the S1' and S2' subsites of the enzyme's active site. nih.govfrontiersin.orgnih.gov This is in contrast to other dipeptides like L-alanyl-L-phenylalanine (Ala-Phe), which bind to the S1-S1' subsites. nih.govnih.gov This differential binding is consistent with the known specificity of thermolysin, which favors hydrophobic residues at the P1' position of the substrate. nih.govfrontiersin.org

The binding of Val-Trp provides a clear illustration of how a product of peptide hydrolysis interacts with the enzyme. nih.govfrontiersin.orgnih.gov High-resolution crystallographic data shows that the valyl amino group of the dipeptide forms three hydrogen bonds with the enzyme and surrounding solvent molecules. nih.govfrontiersin.org A significant observation is the close proximity (2.8 Å) of the valyl amino group to the carboxylate of Glutamate-143 (Glu-143), a key catalytic residue. nih.govfrontiersin.org This was the first direct observation of an interaction between the scissile nitrogen (represented here by the product's amino group) and Glu-143, lending strong support to the proposed catalytic mechanism for thermolysin. nih.govfrontiersin.orgnih.gov This mechanism posits that Glu-143 acts as a general base, promoting the attack of a water molecule on the substrate's carbonyl carbon.

Angiotensin-Converting Enzyme (ACE) Inhibition

This compound is a well-characterized inhibitor of angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system (RAS) that regulates blood pressure.

Characterization as a Competitive and Selective ACE Inhibitor

This compound has been identified as a potent and competitive inhibitor of ACE. ajol.infobiorxiv.orgmdpi.com Somatic ACE possesses two catalytic domains, the N-domain and the C-domain. The C-domain is considered to play a more significant role in blood pressure regulation. biorxiv.orgmdpi.com Research has shown that tryptophan-containing dipeptides, including this compound, are selective inhibitors of the C-domain. biorxiv.orgmdpi.com Specifically, Val-Trp exhibits a high selectivity factor for the C-domain, making it a molecule of interest for the development of targeted antihypertensive agents with potentially fewer side effects. biorxiv.orgmdpi.com

| Parameter | Value/Description | Reference |

|---|---|---|

| Inhibition Type | Competitive | ajol.infobiorxiv.orgmdpi.com |

| Inhibitory Constant (Ki) | 0.3 µM | ajol.info |

| Domain Selectivity | Selective for the C-domain of ACE | biorxiv.orgmdpi.com |

| Selectivity Factor for C-domain | ~70 | biorxiv.orgmdpi.com |

Molecular Basis of ACE-H-Val-Trp-OH Interaction

The molecular interaction between ACE and its inhibitors is crucial for understanding their mechanism of action. For dipeptides, structure-activity relationship studies have revealed key features for effective ACE inhibition. The presence of a hydrophobic amino acid at the C-terminus, particularly one with an aromatic side chain like tryptophan, is a significant contributor to the inhibitory potency. biorxiv.orgmdpi.com The N-terminal amino acid also plays a role, with aliphatic residues like valine being favorable for C-domain inhibition. biorxiv.org The mechanism of inhibition generally involves the binding of the peptide to the active site of ACE through a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions, including coordination with the active site zinc ion. wikipedia.org The specific interactions of this compound within the ACE active site are inferred from these general principles and the observed high affinity and selectivity. The valine residue likely interacts with the S1 subsite, while the tryptophan residue fits into the S2' subsite, a pocket that can accommodate bulky aromatic side chains.

Interplay with Aminoacyl-tRNA Synthetases

Aminoacyl-tRNA synthetases (aaRS) are essential enzymes responsible for the first step of protein synthesis: the charging of tRNA molecules with their cognate amino acids. libretexts.orgnih.gov This process involves the formation of an aminoacyl-adenylate intermediate from an amino acid and ATP, followed by the transfer of the aminoacyl group to the tRNA. libretexts.org There are 20 different aaRSs in humans, one for each of the standard proteinogenic amino acids. libretexts.org

Tryptophanyl-tRNA Synthetase (TrpRS) and Tryptophan Uptake Regulation

Tryptophanyl-tRNA synthetase (TrpRS) is a crucial enzyme responsible for the first step of protein synthesis, where it catalyzes the ligation of tryptophan to its corresponding transfer RNA (tRNA). nih.govmodelseed.orgoup.com This process, known as aminoacylation, occurs in two steps: the formation of a tryptophanyl-AMP intermediate from tryptophan and ATP, followed by the transfer of the tryptophanyl group to the tRNA. mdpi.comnih.gov

Recent studies have revealed that TrpRS also plays a significant role in regulating the high-affinity uptake of tryptophan into human cells. mdpi.comresearchgate.net This function is particularly important in environments with low tryptophan concentrations. The expression of TrpRS is notably upregulated by interferon-gamma (IFN-γ), a key signaling molecule in the immune response. nih.govnih.gov This induction of TrpRS is linked to an enhanced, highly selective tryptophan transport system that is distinct from the broadly specific Large Neutral Amino Acid (LNAA) transporter system (System L). mdpi.comnih.gov Overexpression of TrpRS has been shown to increase tryptophan uptake, while its inhibition leads to a decrease. researchgate.net This regulatory role is dependent on the enzyme's binding sites for tryptophan and ATP, but not on its tRNA-binding site, suggesting a mechanism separate from its canonical function in protein synthesis. mdpi.com While direct studies on this compound's interaction with this specific uptake mechanism are limited, the regulation of tryptophan availability by TrpRS is a key factor in cellular tryptophan homeostasis.

Non-Canonical Functions of TrpRS Modulated by Tryptophan-containing Peptides

Beyond its essential role in protein synthesis, mammalian TrpRS has evolved to perform a variety of non-canonical functions, including roles in angiogenesis and immune signaling. nih.govnih.gov These alternative functions are often mediated by domains acquired during evolution that are absent in their prokaryotic counterparts. mdpi.com For instance, human TrpRS can be secreted from cells and act as a signaling molecule in the extracellular space. nih.govmdpi.com

The activity of TrpRS in these non-canonical roles can be modulated by the presence of tryptophan and related molecules. Tryptophan-containing dipeptides, such as this compound (Valyl-tryptophan), have been identified as competitive inhibitors of enzymes like the angiotensin-converting enzyme (ACE), demonstrating that such peptides are biologically active. ajol.info Given that TrpRS possesses a high-affinity binding site for tryptophan, it is plausible that tryptophan-containing dipeptides could influence its non-canonical functions by competing for this binding site or by allosterically modulating the enzyme's conformation. The secretion of TrpRS and its subsequent interaction with extracellular factors highlights a potential pathway where dipeptides like this compound could play a regulatory role in processes such as immune response and angiogenesis. nih.govnih.gov

Role in Tryptophan Metabolic Pathways and Transport

Competition with Large Neutral Amino Acids (LNAAs) for Transport Systems

The entry of tryptophan into the brain is a critical step for the synthesis of neurotransmitters and is primarily mediated by the Large Neutral Amino Acid (LNAA) transporter system, specifically LAT1, at the blood-brain barrier (BBB). umich.edunih.govfoodandnutritionresearch.net This transporter does not exclusively bind tryptophan; it also facilitates the passage of other LNAAs, including valine, leucine, isoleucine, phenylalanine, and tyrosine. umich.educambridge.org Consequently, these amino acids compete with tryptophan for transport across the BBB. cambridge.org

The efficiency of tryptophan transport into the brain is therefore dependent on the ratio of plasma tryptophan concentration to the total concentration of competing LNAAs (the Trp/LNAA ratio). cambridge.org A high dietary intake of protein, which typically contains a relatively low percentage of tryptophan compared to other LNAAs, can decrease this ratio, thereby reducing tryptophan uptake into the brain. frontiersin.org Conversely, a diet high in carbohydrates can increase the ratio by stimulating insulin (B600854) release, which promotes the uptake of branched-chain amino acids (BCAAs) into muscle tissue, thus reducing their competition with tryptophan at the BBB. cambridge.org Dipeptides like this compound, being composed of two LNAAs, would be subject to these competitive transport dynamics. Upon breakdown into its constituent amino acids, valine and tryptophan, it would contribute to the plasma pools of both, influencing the competitive balance at the LNAA transporter.

| Transporter System | Key Competing Amino Acids | Impact on Tryptophan Transport |

| Large Neutral Amino Acid (LNAA) Transporter (LAT1) | Valine, Leucine, Isoleucine, Phenylalanine, Tyrosine | These amino acids compete with tryptophan for binding to the LAT1 transporter at the blood-brain barrier, which can reduce the amount of tryptophan entering the brain. cambridge.orgcambridge.org |

Impact on Tryptophan Availability for Serotonin (B10506) and Kynurenine (B1673888) Pathways

Once tryptophan crosses the blood-brain barrier, it becomes available for two primary metabolic pathways: the serotonin pathway and the kynurenine pathway. mdpi.comresearchgate.net The serotonin pathway leads to the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT) and the hormone melatonin. frontiersin.org The kynurenine pathway, which accounts for the majority of tryptophan catabolism in the body, produces a range of bioactive metabolites, some of which are neuroactive. mdpi.commdpi.com

The availability of tryptophan is the rate-limiting factor for brain serotonin synthesis. frontiersin.orgphysiology.org Therefore, any factor that alters tryptophan transport into the brain, such as competition from other LNAAs, directly impacts the potential for serotonin production. nih.govmdpi.com By influencing the plasma concentrations of both tryptophan and valine, the dipeptide this compound can modulate the Trp/LNAA ratio and, consequently, the amount of tryptophan available to be funneled into either the serotonin or kynurenine pathways. An increase in competing LNAAs relative to tryptophan would be expected to decrease the substrate available for both pathways within the central nervous system. nih.gov

Influence on Tryptophan Hydroxylase Activity and Serotonin Synthesis Rate

The synthesis of serotonin is initiated by the enzyme tryptophan hydroxylase (TPH), which converts tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). frontiersin.orgwikipedia.org This is the rate-limiting step in the serotonin synthesis pathway. cambridge.orgphysiology.org The activity of TPH, particularly the brain-specific isoform TPH2, is not typically saturated with its substrate, tryptophan, under normal physiological conditions. cambridge.orgnih.govfoodandnutritionresearch.net This means that the rate of serotonin synthesis is directly sensitive to changes in brain tryptophan concentrations. nih.gov

| Enzyme | Function | Dependence on Tryptophan |

| Tryptophan Hydroxylase (TPH) | Catalyzes the rate-limiting step in serotonin synthesis. cambridge.orgphysiology.org | Its activity is directly dependent on the availability of tryptophan in the brain, as the enzyme is not fully saturated under normal conditions. cambridge.orgnih.gov |

| Indoleamine 2,3-Dioxygenase (IDO1) | Initiates the kynurenine pathway, degrading tryptophan. nih.govfrontiersin.org | Its expression is induced by inflammatory signals like IFN-γ, and its activity reduces tryptophan levels. nih.govfrontiersin.org |

| Tryptophan 2,3-Dioxygenase (TDO2) | Also initiates the kynurenine pathway, primarily in the liver. natap.org | Its activity contributes to the systemic depletion of tryptophan. natap.org |

Interrelationship with Indoleamine 2,3-Dioxygenase (IDO1) and Tryptophan 2,3-Dioxygenase (TDO2)

Indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO2) are the two initial and rate-limiting enzymes of the kynurenine pathway. mdpi.comnatap.org TDO2 is primarily found in the liver, while IDO1 is expressed in many other tissues and is strongly induced by pro-inflammatory stimuli, most notably IFN-γ. nih.govfrontiersin.orgnatap.org Both enzymes catalyze the oxidative cleavage of the indole (B1671886) ring of tryptophan, initiating its degradation. natap.org

The activation of IDO1 and TDO2 leads to a significant depletion of tryptophan from the local environment and systemic circulation. nih.govnih.gov This reduction in tryptophan levels has two major consequences. First, it limits the tryptophan available for protein synthesis and for the serotonin pathway, which can lead to reduced serotonin production. nih.gov Second, the upregulation of IDO1 is a key mechanism of immune tolerance, as tryptophan depletion can suppress T-cell proliferation. nih.gov Recent findings show that IDO1 and TDO2 expression can enhance the TrpRS-mediated high-affinity tryptophan uptake system, further contributing to the reduction of extracellular tryptophan. nih.gov The metabolic activity driven by IDO1 and TDO2 creates a state of tryptophan scarcity, thereby influencing all biological processes dependent on this essential amino acid, including those potentially modulated by tryptophan-containing peptides like this compound.

Table of Compound and Protein Names

| Name | Type |

| This compound (Valyl-tryptophan) | Dipeptide |

| Tryptophan | Amino Acid |